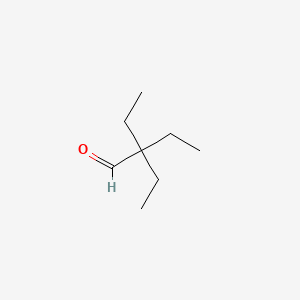

2,2-Diethylbutanal

Description

Contextualization within Branched Aldehyde Chemistry

Branched aldehydes are a class of organic compounds that contain a carbonyl group at the end of a non-linear carbon chain. pressbooks.pub This branching can significantly impact the chemical and physical properties of the molecule compared to their linear counterparts. In the case of 2,2-diethylbutanal, the two ethyl groups at the α-position to the carbonyl group create a sterically hindered environment. cymitquimica.com This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, making it less reactive than less substituted aldehydes. nih.gov

The chemistry of branched aldehydes is a significant area of study, with applications ranging from flavor and fragrance chemistry to the synthesis of complex organic molecules. nih.govontosight.ai The unique reactivity profiles of these compounds, often dictated by the degree and position of branching, present both challenges and opportunities for synthetic chemists. mdpi.comacs.org

Significance as a Research Substrate and Synthetic Intermediate

This compound serves as a valuable research substrate for investigating the effects of steric hindrance on chemical reactions. Its hindered nature allows for the study of reaction mechanisms and the development of new synthetic methodologies tailored for sterically demanding substrates. nih.govresearchgate.net

As a synthetic intermediate, this compound can be used in the production of other organic compounds. cymitquimica.comontosight.ai For instance, it can undergo oxidation to form 2,2-diethylbutanoic acid or reduction to yield 2,2-diethylbutanol. smolecule.com It can also participate in condensation reactions, typical of aldehydes, to form larger, more complex molecules. cymitquimica.com The compound's structure makes it a precursor in the synthesis of specialized polymers and other materials. ontosight.ai

Evolution of Research Paradigms for Highly Hindered Aldehydes

Historically, the reactivity of highly hindered aldehydes posed significant challenges for organic chemists. Traditional synthetic methods often proved inefficient or failed altogether when applied to these sterically congested molecules. This led to the development of novel reagents and catalytic systems specifically designed to overcome the steric barriers associated with these compounds. nih.govresearchgate.net

Modern research has focused on the development of highly selective and efficient methods for the transformation of hindered aldehydes. This includes the use of organocatalysis, transition-metal catalysis, and photoredox catalysis to achieve transformations that were previously difficult or impossible. mdpi.comchemrxiv.org For example, new methods for the one-carbon homologation of sterically hindered aldehydes have been developed, allowing for their conversion into larger, more complex structures with high efficiency. nih.gov The study of compounds like this compound continues to drive innovation in synthetic methodology, expanding the toolkit available to organic chemists for the construction of complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | cymitquimica.comnih.gov |

| Molecular Weight | 128.21 g/mol | cymitquimica.combiosynth.com |

| CAS Number | 26254-89-7 | cymitquimica.comchemnet.com |

| Appearance | Clear, colorless liquid | cymitquimica.com |

| Odor | Distinctive | cymitquimica.com |

| Boiling Point | 156-158 °C at 742 Torr; 160.5°C at 760 mmHg | chemnet.comhoffmanchemicals.com |

| Density | 0.811 g/cm³ | biosynth.comchemnet.com |

| Flash Point | 41.5°C | chemnet.com |

| Refractive Index | 1.411 | chemnet.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-8(5-2,6-3)7-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNYROHOUZCIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051935 | |

| Record name | 2,2-Diethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-89-7 | |

| Record name | 2,2-Diethylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyraldehyde, 2,2-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Diethylbutanal and Analogues

Regioselective and Stereoselective Alpha-Alkylation Strategies

The direct α-alkylation of aldehydes is a powerful tool for C-C bond formation. However, for aldehydes like butanal, which can be deprotonated at the α-position, controlling the extent of alkylation to achieve a specific disubstituted product like 2,2-diethylbutanal requires careful selection of reaction conditions. The process involves the formation of an enolate intermediate, which then acts as a nucleophile.

Enolate-Mediated Alpha-Alkylation Processes

Enolate chemistry is central to the functionalization of carbonyl compounds. The generation of an enolate from an aldehyde like butanal, followed by sequential alkylation with an ethyl halide, is a direct pathway to this compound. However, challenges such as self-condensation (the aldol (B89426) reaction) and controlling the degree of alkylation must be addressed. chemistrysteps.com

Kinetic vs. Thermodynamic Enolate Formation in Branched Aldehydes

For unsymmetrical ketones, the choice of base and reaction temperature can selectively generate either the kinetic or the thermodynamic enolate. khanacademy.orguwindsor.ca The kinetic enolate is formed faster by removing the most accessible, least sterically hindered α-proton, typically using a strong, bulky, non-nucleophilic base at low temperatures. udel.eduscribd.comochemacademy.com Lithium diisopropylamide (LDA) is a classic example of a base used to favor the kinetic enolate. udel.eduochemacademy.comyoutube.com Conversely, the thermodynamic enolate, which is the more stable, more substituted enolate, is favored under conditions that allow for equilibration, such as using a smaller, strong base (like sodium hydride) at higher temperatures. udel.eduochemacademy.comyoutube.com

In the context of synthesizing this compound from butanal, the initial substrate is symmetrical. However, after the first ethyl group is introduced to form 2-ethylbutanal (B1361351), the resulting α-branched aldehyde is now unsymmetrical with a single, sterically hindered α-proton. Deprotonation at this position to form the enolate for the second ethylation step is required. The principles of kinetic and thermodynamic control become crucial when considering the synthesis of more complex, unsymmetrical analogues of this compound where regioselectivity is a key concern. chemistrysteps.com

Table 1: Conditions for Regioselective Enolate Formation

| Enolate Type | Favored Conditions | Typical Base | Temperature | Characteristics |

|---|---|---|---|---|

| Kinetic | Irreversible, fast deprotonation | Lithium diisopropylamide (LDA) | Low (-78 °C) | Forms on the less substituted α-carbon; less stable but forms faster. chemistrysteps.comkhanacademy.orgudel.eduscribd.comochemacademy.com |

| Thermodynamic | Reversible, equilibrating conditions | Sodium hydride (NaH), Alkoxides | Higher (e.g., Room Temp.) | Forms on the more substituted α-carbon; more stable product. chemistrysteps.comkhanacademy.orgudel.eduscribd.comochemacademy.com |

Nucleophilic Substitution Reactions with Enolates

Once the desired enolate is formed, it acts as a potent nucleophile in a subsequent SN2 reaction with an alkyl halide. chemistrysteps.com To synthesize this compound, the enolate of butanal would first be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This is followed by a second deprotonation/alkylation sequence on the resulting 2-ethylbutanal intermediate.

The success of this SN2 reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are excellent substrates, whereas secondary and tertiary halides are more prone to undergoing elimination reactions. chemistrysteps.com Aldehyde enolates, in particular, can be problematic due to competing aldol condensation reactions, which can be minimized by using a strong, non-nucleophilic base like LDA to ensure the aldehyde is fully converted to its enolate form before the alkylating agent is added. chemistrysteps.com

Organocatalytic Approaches to Alpha-Alkylation

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal-based catalysts. For the α-functionalization of aldehydes, enamine catalysis is a cornerstone strategy. nih.govacs.org This approach involves the reversible reaction of an aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate.

Chiral Primary Amino Acid Catalysis

Chiral primary amino acids and their derivatives can catalyze the α-alkylation of branched aldehydes. mdpi.com For instance, phenylalanine, in the presence of a base, has been shown to promote the conjugate addition of α-branched aldehydes to vinyl ketones with good reactivity and enantioselectivity. mdpi.com While this specific example involves conjugate addition rather than direct alkylation with alkyl halides, it demonstrates the principle of using chiral primary amino acid-derived catalysts to control stereochemistry at a newly formed quaternary carbon center in analogues of this compound. These catalytic systems often function by creating a chiral environment around the substrate, guiding the approach of the electrophile. nih.govfrontiersin.orgresearchgate.net

Enamine-Based Organocatalysis for Alpha-Functionalization

Enamine catalysis is a highly effective method for the α-functionalization of aldehydes. researchgate.net The process begins with the condensation of an aldehyde, such as butanal, with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine. nih.gov This enamine is more nucleophilic than the corresponding enol or enolate and can react with a wide range of electrophiles.

The direct asymmetric α-alkylation of aldehydes using this method has been a significant challenge but has been achieved through innovative strategies. nih.govnih.govacs.org One successful approach merges enamine catalysis with other catalytic cycles, such as photoredox catalysis, to activate otherwise unreactive alkyl halides. princeton.edunih.gov In such a system, the photocatalyst generates a highly electrophilic radical from the alkyl halide, which is then intercepted by the chiral enamine nucleophile in a highly stereocontrolled manner. princeton.eduacs.org This dual-catalysis approach enables the enantioselective α-alkylation of aldehydes with simple olefins and alkyl halides, providing a pathway to chiral analogues of this compound. nih.gov

Table 2: Representative Organocatalytic Systems for Aldehyde α-Alkylation

| Catalytic Strategy | Catalyst Type | Typical Electrophile | Key Feature |

|---|---|---|---|

| Primary Amino Acid Catalysis | Chiral α-amino acids (e.g., Phenylalanine) | Michael Acceptors | Can create α-quaternary stereocenters in conjugate additions. mdpi.com |

| Enamine-Photoredox Dual Catalysis | Chiral secondary amine + Iridium or Ruthenium photocatalyst | Alkyl Halides, Olefins | Synergistic catalysis enables the use of simple, unactivated alkylating agents. princeton.edunih.gov |

| Enamine-Anion Binding Catalysis | Chiral primary amine-thiourea | Benzhydryl Halides | Bifunctional catalyst activates the electrophile by halide abstraction. nih.gov |

Synergistic Catalysis in Alpha-Alkylation (e.g., Enamine/Lewis Acid)

Synergistic catalysis, where two or more distinct catalytic cycles operate in concert to enable a transformation that is not possible with either catalyst alone, has emerged as a powerful strategy for the α-alkylation of aldehydes. rsc.orgrsc.org A prominent example is the combination of enamine catalysis with Lewis acid or transition metal catalysis.

In this dual catalytic system, a primary or secondary amine catalyst reacts with the parent aldehyde to form a nucleophilic enamine intermediate. masterorganicchemistry.comnobelprize.org Simultaneously, a Lewis acid or transition metal complex activates the alkylating agent, rendering it more susceptible to nucleophilic attack. rsc.orgrsc.org For instance, the combination of a gold(I) complex and an amine organocatalyst facilitates the intermolecular α-alkylation of aldehydes with allenamides. rsc.orgrsc.org The gold catalyst activates the allenamide, while the amine generates the enamine from the aldehyde, enabling the formation of α-alkylated products, including those with all-carbon quaternary stereocenters when a chiral amine is used. rsc.orgrsc.org This synergistic approach has also been successfully applied using other transition metals like palladium, ruthenium, iridium, and copper to achieve α-allylation, vinylation, and trifluoromethylation of aldehydes. rsc.org

Challenges in combining enamine catalysis with hard metal Lewis acids arise from the potential for irreversible coordination between the amine and the metal, which would deactivate both catalysts. researchgate.net Strategies to overcome this include the use of catalysts that can function bifunctionally or designing reaction conditions that allow for the effective interplay of both catalytic cycles. researchgate.net

Dynamic Kinetic Asymmetric Transformation in Branched Aldehyde Alkylation

Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy for converting a racemic mixture of chiral starting materials into a single enantiomer of the product in high yield and enantioselectivity. researchgate.net This approach is particularly relevant for the α-alkylation of α-branched aldehydes. In a DyKAT process, the racemic starting aldehyde is continuously racemized in situ while one enantiomer selectively undergoes the desired alkylation reaction. researchgate.netresearchgate.net

The first aminocatalyzed α-alkylation of α-branched aldehydes using a DyKAT process was developed using a sterically demanding proline-derived catalyst. researchgate.net This allowed for the reaction of racemic α-branched aldehydes with alkylating agents like benzyl (B1604629) bromides to produce α-alkylated aldehydes with quaternary stereogenic centers in good yields and high enantioselectivities. researchgate.net The key to a successful DyKAT is that the rate of racemization of the starting material is faster than or comparable to the rate of the stereoselective alkylation. This is often achieved through the reversible formation of an achiral enamine intermediate from the chiral aldehyde, which facilitates the epimerization of the α-stereocenter. nih.gov This methodology has been successfully applied to the synthesis of various α,α-disubstituted aldehydes. researchgate.netd-nb.info

Photochemical Alpha-Alkylation Mechanisms

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. This approach has been synergistically combined with organocatalysis to achieve a range of challenging transformations, including the α-alkylation of aldehydes. acs.orgnih.gov

Photoredox Catalysis and Enamine Activation Synergies

The merger of photoredox catalysis and enamine catalysis has proven to be a highly effective strategy for the enantioselective α-alkylation of aldehydes. nih.govprinceton.edu In this dual catalytic system, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. princeton.edu Concurrently, a photocatalyst, upon excitation by visible light, generates a highly electrophilic alkyl radical from an alkyl halide precursor through a single-electron transfer process. nobelprize.orgnih.gov The nucleophilic enamine then traps this radical in a highly stereocontrolled manner, leading to the formation of the α-alkylated product. princeton.edunih.gov

This synergistic approach allows for the use of simple, unactivated alkyl halides as coupling partners. princeton.edunih.gov The reaction proceeds under mild conditions and has been successfully applied to the synthesis of a variety of α-alkylated aldehydes with high enantioselectivity. nih.govprinceton.edu The mechanism often involves the formation of an α-amino radical, which then participates in the photoredox cycle to regenerate the catalyst. princeton.edu

Furthermore, it has been discovered that chiral enamines themselves can be directly photoexcited, eliminating the need for an external photocatalyst. nih.govacs.org These photoactive enamines can form an electron donor-acceptor (EDA) complex with the alkylating agent, which upon light absorption, triggers the formation of the radical species required for the alkylation. nih.govacs.orgnih.gov

Radical Chain Propagation Pathways

In some photochemical α-alkylation reactions of aldehydes, a radical chain mechanism is operative. nih.govacs.org This means that once the initial radical is generated through a photo-induced initiation event, a chain reaction ensues, leading to the formation of multiple product molecules per photon absorbed.

The propagation cycle typically involves the trapping of a photochemically generated carbon-centered radical by the ground-state enamine. acs.orgnih.gov This addition step creates a new α-amino radical intermediate. This α-amino radical is a strong reducing agent and can then transfer an electron to the starting alkyl halide, thereby regenerating the carbon-centered radical and propagating the chain. acs.org The product iminium ion is then hydrolyzed to release the α-alkylated aldehyde and the amine catalyst. acs.org Kinetic studies have been crucial in elucidating these chain propagation manifolds and have revealed a delicate interplay between the light-triggered initiation and the radical chain propagation steps, both mediated by the chiral enamines. nih.govacs.org

Hydrogen Atom Transfer (HAT) Catalysis in Photoreactions

Hydrogen Atom Transfer (HAT) has emerged as a fundamental process in photoredox catalysis for the functionalization of C-H bonds. mdpi.com In the context of aldehyde alkylation, a triple catalytic system combining photoredox, enamine, and HAT catalysis has been developed for the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. princeton.edunih.gov

In this system, an iridium photoredox catalyst, a chiral amine, and a thiophenol HAT catalyst work in concert. princeton.edunih.gov The reaction is initiated by the formation of a thiyl radical from the thiophenol via the photocatalytic cycle. This thiyl radical then abstracts a hydrogen atom from the α-position of the enamine intermediate, which is formed from the aldehyde and the chiral amine. This generates an enaminyl radical. This radical then adds to the olefin, and the resulting carbon-centered radical is trapped by the thiophenol HAT catalyst to afford the alkylated product and regenerate the thiyl radical. princeton.edu This "hydrogen and electron-borrowing" mechanism allows for the atom- and step-economical synthesis of valuable molecules from simple feedstocks, driven only by light. princeton.edunih.gov The use of HAT catalysis provides a powerful method for generating radical intermediates under mild conditions, complementing other photochemical activation modes. organic-chemistry.orgrsc.org

Conversion Pathways from Precursors

Besides the direct alkylation of smaller aldehydes, this compound can be synthesized from various precursor molecules.

One common approach involves the alkylation of a larger aldehyde that already contains some of the desired carbon skeleton. For example, 2-ethylbutanal can be deprotonated at the α-position using a strong base like sodium hydride to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide) to yield this compound. ethz.ch

Another route starts from carboxylic acids or their derivatives. For instance, 2-ethylbutyric acid can be reduced to the corresponding alcohol, 2-ethyl-1-butanol, using a reducing agent like lithium aluminum hydride. core.ac.uk This alcohol can then be oxidized to 2-ethylbutanal, which can subsequently be diethylated as described above. Alternatively, alcohols can be converted to aldehydes via dehydrogenation, which can be achieved using photocatalytic methods involving hydrogen atom transfer. organic-chemistry.orgnih.gov

The Mannich reaction provides another pathway. For example, isobutyraldehyde (B47883) can be reacted with dimethylamine (B145610) and formaldehyde (B43269) to produce 3-dimethylamino-2,2-dimethylpropanal. google.com Analogous reactions with different starting materials could potentially lead to precursors for this compound.

Finally, Strecker degradation of amino acids, a key reaction in the Maillard process, can produce branched aldehydes. mdpi.com While not a direct synthetic route for this compound, this highlights a natural pathway for the formation of similar structures.

Hydroformylation of Olefins to Branched Aldehydes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the reaction of an alkene with carbon monoxide (CO) and hydrogen (H₂) to produce aldehydes. mt.com This reaction, typically catalyzed by transition metal complexes of cobalt or rhodium, can yield both linear and branched aldehyde isomers. mt.comlibretexts.org The formation of branched aldehydes, which are precursors to compounds like this compound, is a key outcome when using specific olefins and catalytic systems.

The general reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond of an olefin. libretexts.org For terminal alkenes, the addition can occur at either carbon of the double bond. Addition to the terminal carbon results in a branched aldehyde, while addition to the internal carbon yields a linear aldehyde. mt.com

The mechanism, particularly with a catalyst like tetracarbonylhydridocobalt(I) (HCo(CO)₄), proceeds through several steps:

Formation of the active catalyst from a precursor like Co₂(CO)₈. libretexts.org

Substitution of a CO ligand with the olefin. libretexts.org

Migratory insertion of the olefin into the cobalt-hydride bond, which can form either a linear or a branched alkyl-cobalt intermediate. libretexts.org

CO insertion into the cobalt-alkyl bond to form an acyl-cobalt complex. libretexts.org

Reaction with H₂, the rate-limiting step, followed by reductive elimination to release the aldehyde product and regenerate the catalyst. libretexts.org

The choice of catalyst and ligands is crucial for controlling the ratio of linear to branched products (regioselectivity). While many industrial processes aim to maximize linear aldehydes, specific ligands and conditions can favor the formation of branched isomers. catalysis.de For instance, using phosphine-modified cobalt catalysts can alter the electronic and steric environment around the metal center, influencing the direction of the olefin insertion and thus the product distribution. google.com

Table 1: Key Factors in Olefin Hydroformylation for Aldehyde Synthesis

| Parameter | Description | Significance in Branched Aldehyde Synthesis | Reference |

|---|---|---|---|

| Catalyst | Transition metal complexes, typically based on cobalt or rhodium. | The metal and its ligand sphere dictate the reaction's activity and selectivity. Rhodium is generally more active at lower pressures, while cobalt is a classic, cost-effective choice. | mt.comcatalysis.de |

| Ligands | Compounds like phosphines or phosphites that coordinate to the metal center. | Bulky or electronically distinct ligands can sterically hinder addition to one side of the olefin, favoring the formation of the branched isomer. | catalysis.degoogle.com |

| Substrate | The starting alkene. The structure of the olefin is a primary determinant of the product. | Internal or branched olefins are structurally predisposed to yield branched aldehydes. For example, hydroformylation of 2-ethyl-1-butene (B1580654) would be a direct route to this compound. | osti.gov |

| Reaction Conditions | Temperature and pressure of syngas (CO/H₂). | Conditions must be optimized to ensure high conversion and selectivity while minimizing side reactions like hydrogenation of the aldehyde to an alcohol. Typical conditions can be around 100°C and up to 100 atm. | libretexts.orgosti.gov |

Reductive Coupling and Redox Isomerization for Ketone Derivatization from Aldehydes

While aldehydes are valuable products, they can also serve as starting materials for the synthesis of more complex structures, such as ketones. A powerful modern strategy involves a tandem sequence of reductive coupling followed by redox isomerization. nih.gov This approach circumvents the need for pre-formed organometallic nucleophiles and multiple discrete reaction steps. nih.gov

In this methodology, an aldehyde can be coupled with a vinyl triflate in the presence of a rhodium catalyst. nih.gov The process is mediated by a reducing agent, such as potassium formate. The reaction proceeds through the formation of a transient allylic alcohol intermediate, which then undergoes an internal redox isomerization to furnish the final ketone product. nih.gov This method effectively converts the aldehyde's carbonyl carbon into the alpha-carbon of a new, more substituted ketone. nih.govorganic-chemistry.org

The scope of this reaction is broad, accommodating aromatic, heteroaromatic, and aliphatic aldehydes, which can be converted into the corresponding ketones in moderate to good yields. nih.gov The choice of ligand on the rhodium catalyst can even influence the final product structure, directing the reaction to form either branched or linear ketones. organic-chemistry.org

Another related approach is the reductive cross-coupling of two different carbonyl compounds, such as an aldehyde and a ketone, to produce unsymmetrical 1,2-diols. jove.comrsc.orgresearchgate.net This reaction, known as a pinacol (B44631) coupling, can be initiated by single-electron transfer from a metal like magnesium or via electrochemistry. jove.comrsc.org While the primary product is a diol, this intermediate can be a precursor for further transformations. In the presence of certain titanium reagents, for instance, the diol can be deoxygenated to form an alkene in what is known as the McMurry reaction. ntu.edu.sg

Table 2: Comparison of Reductive Coupling Methodologies Starting from Aldehydes

| Method | Reactants | Catalyst/Reagent | Primary Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Reductive Coupling-Redox Isomerization | Aldehyde + Vinyl Triflate | Rhodium catalyst, Potassium Formate | Ketone | Direct conversion of an aldehyde to a ketone without stoichiometric organometallics. | nih.gov |

| Pinacol Coupling | Aldehyde + Aldehyde/Ketone | Mg, Na, or Electrochemical | Vicinal Diol | Forms a C-C bond between two carbonyl carbons, creating a 1,2-diol. | jove.com |

| Copper-Catalyzed Reductive Coupling | Aromatic Aldehyde + Ketone | CuCl-NHC complex, Silylboronate | 1,2-Diol Derivative | Catalytic formation of a nucleophilic species from the aldehyde for coupling. | researchgate.net |

Condensation Reactions in Branched Aldehyde Synthesis

Condensation reactions, particularly the aldol condensation, are fundamental tools for carbon-carbon bond formation and can be adapted for the synthesis of branched aldehydes. masterorganicchemistry.com The synthesis of this compound can be achieved through the alkylation of an enolate derived from a smaller aldehyde.

A specific reported synthesis of this compound starts with 2-ethylbutanal. ethz.ch The process involves the following steps:

Enolate Formation: 2-Ethylbutanal is treated with a strong base, such as sodium hydride (NaH), to deprotonate the α-carbon, forming a sodium enolate. ethz.ch

Alkylation: The nucleophilic enolate is then reacted with an alkylating agent, ethyl iodide, which introduces a second ethyl group at the α-position. ethz.ch This SN2 reaction constructs the critical quaternary carbon center.

This method highlights a powerful application of enolate chemistry to build sterically congested aldehydes. The success of the reaction relies on the careful choice of base and reaction conditions to favor the desired alkylation over competing self-condensation of the starting aldehyde. masterorganicchemistry.com

The aldol condensation itself, which involves the reaction of an enolate with another carbonyl compound, is also a viable route. ontosight.ai For instance, a crossed-aldol reaction between diethyl ketone and formaldehyde, followed by a series of transformations, could theoretically lead to a branched aldehyde structure. More complex tandem reactions that combine hydroformylation with aldol condensation have also been developed to transform simple olefins into larger, branched structures like unsaturated aldehydes, which can then be hydrogenated to their saturated analogues. nih.gov

Mechanistic Investigations and Reactivity of 2,2 Diethylbutanal

Carbonyl Reactivity and Nucleophilic Addition Mechanisms

The core reactivity of 2,2-diethylbutanal stems from its aldehyde functional group, which contains a polarized carbonyl (C=O) bond. cymitquimica.com The higher electronegativity of oxygen relative to carbon results in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbonyl carbon. savemyexams.commasterorganicchemistry.com This electrophilic carbon is a prime target for attack by nucleophiles. savemyexams.com

The fundamental reaction mechanism is nucleophilic addition. cymitquimica.commasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This leads to the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org In a subsequent step, this negatively charged oxygen intermediate is typically protonated by a weak acid to yield a neutral alcohol product. libretexts.org

A critical factor governing the reactivity of this compound is steric hindrance. The two ethyl groups at the alpha-carbon create a crowded environment that shields the carbonyl carbon from the approaching nucleophile. libretexts.orgunizin.org This steric bulk raises the energy of the transition state for nucleophilic attack, making the reaction slower and more difficult compared to less substituted aldehydes like ethanal or butanal. masterorganicchemistry.comunizin.orglibretexts.org

| Aldehyde | Structure | Steric Hindrance at α-Carbon | Relative Reactivity |

|---|---|---|---|

| Formaldehyde (B43269) | HCHO | Minimal | Very High |

| Acetaldehyde | CH₃CHO | Low | High |

| Isobutyraldehyde (B47883) | (CH₃)₂CHCHO | Moderate | Moderate |

| This compound | (CH₃CH₂)₃CCHO | Very High | Low |

Alpha-Carbon Reactivity and Enantioselective Functionalization

Reactivity at the alpha-carbon (the carbon adjacent to the carbonyl group) is a hallmark of many carbonyl compounds. msu.edu However, the unique structure of this compound imposes strict limitations. This compound possesses no hydrogen atoms on its alpha-carbon. Consequently, it is incapable of forming enol or enolate intermediates, which are critical for classic alpha-substitution reactions. idc-online.com Therefore, reactions such as the aldol (B89426) condensation and alpha-halogenation are not feasible for this compound. idc-online.comtransformationtutoring.com

The synthesis of molecules containing all-carbon quaternary stereocenters (a chiral carbon atom bonded to four other carbon atoms) is a significant and long-standing challenge in organic chemistry. rsc.orgrsc.org While this compound itself has an achiral quaternary alpha-carbon, its sterically congested framework makes it a relevant subject in the context of advanced synthetic methods designed to construct such complex centers.

Modern catalytic strategies have been developed to tackle this challenge. These include:

Radical Conjugate Additions: Methods have been developed that use organocatalysis to facilitate the addition of radical carbon groups to enones, successfully generating chiral quaternary centers. acs.org

Enantioselective Allylic Substitution: Copper-catalyzed enantioselective allylic substitution (EAS) reactions using vinylaluminum reagents can produce 1,4-dienes with a quaternary carbon stereocenter. nih.gov

Asymmetric Hydroformylation: This technique has been employed to create chiral α-quaternary amino acids, demonstrating a pathway to these valuable structures. rsc.org

These sophisticated methods show the potential to use sterically demanding substrates to build complex chiral architectures.

The carbonyl group of this compound is prochiral; its two faces are not identical. Nucleophilic addition to this group creates a new stereocenter at the carbonyl carbon. libretexts.org In the absence of any chiral influence, attack from either face is equally likely, resulting in a 50:50 racemic mixture of the two possible enantiomers. libretexts.org

Achieving stereochemical control requires the use of asymmetric catalysis. This involves employing a chiral agent to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. scu.edu.cnsnnu.edu.cn Key strategies include:

Chiral Catalysts and Ligands: Specially designed chiral ligands, such as chiral N,N'-dioxides or phosphoramidites, can coordinate to a metal catalyst. scu.edu.cnethz.ch This complex creates a defined chiral pocket around the substrate, directing the nucleophile to a specific face of the carbonyl group.

Chiral Transient Directing Groups: An organocatalyst can react reversibly with the substrate to form an intermediate that contains a chiral auxiliary. This transient group then directs the subsequent bond-forming step before being released, transferring its chirality to the product. snnu.edu.cn

| Reaction Type | Chiral Influence | General Principle |

|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Delivers a hydride to one specific face of the carbonyl. |

| Asymmetric Alkylation | Chiral Ligand-Metal Complex (e.g., Rh, Pd, Cu) | Creates a chiral environment that controls the trajectory of the incoming alkyl nucleophile. chemrxiv.org |

| Asymmetric C-H Functionalization | Chiral Palladacycle Intermediates | A chiral ligand induces the formation of a diastereomeric metallacycle, which determines the stereochemical outcome of the reaction. chemrxiv.org |

Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. slideshare.netlibretexts.org The aldehyde group is one of the more reactive functional groups in organic chemistry. In a hypothetical molecule containing the this compound moiety alongside a less reactive group (such as an ester, a nitrile, or a ketone), reagents like hydride donors (e.g., NaBH₄) or organometallics would preferentially attack the aldehyde carbonyl. This high intrinsic reactivity allows for highly chemoselective transformations.

Regioselectivity describes the preference for a reaction to occur at one specific site or region of a molecule over other possible positions. durgapurgovtcollege.ac.indalalinstitute.com For this compound, the discussion of regioselectivity is dominated by the stark difference in reactivity between the carbonyl group and the rest of the molecule. As established, the alpha-position is unreactive towards ionic chemistry due to the lack of alpha-hydrogens. The saturated C-H bonds of the ethyl groups are also generally inert under nucleophilic or electrophilic conditions. Therefore, most ionic reactions will occur with high regioselectivity at the carbonyl carbon. Alternative regioselectivity could be achieved under radical conditions, which can activate C-H bonds.

Radical Chemistry of Branched Aldehydes

Radical reactions involve intermediates with unpaired electrons and offer reaction pathways distinct from polar (ionic) mechanisms. wikipedia.org

A carbon-centered radical can be generated from this compound, most commonly by abstraction of the aldehydic hydrogen atom. This C-H bond is weaker than the alkyl C-H bonds, making it a favorable site for radical initiation. The resulting species is an acyl radical.

| Method | Description | Example Initiator/Condition |

|---|---|---|

| Thermal Homolysis | A weak bond is broken using heat to generate two radical species. wikipedia.org | Benzoyl peroxide |

| Photochemical Cleavage | Energy from light (photons) is used to break a bond homolytically. researchgate.net | UV light on halogens or azo compounds. |

| Atom Transfer | A radical (e.g., a tin radical) abstracts an atom (typically a halogen) from the substrate to generate a new carbon-centered radical. libretexts.org | Bu₃SnH with an alkyl halide. |

| Electrochemical Oxidation | Anodic oxidation of species like carboxylic acids or organoboron compounds can generate radicals via single-electron transfer. chemrxiv.org | Alternating polarity electrolysis. |

Once generated, the highly reactive acyl radical from this compound must be "trapped" to form a stable product. Trapping involves a rapid reaction with another molecule in the mixture. nih.gov This can be an intermolecular or intramolecular process. Examples of radical trapping include:

Reaction with a Radical Scavenger: The radical can be intercepted by a spin trap like a nitrone, which forms a stable adduct that can be detected. nih.gov

Addition to a Pi Bond: The radical can add across an alkene or alkyne, initiating a polymerization process or forming a new C-C bond in a controlled manner. mdpi.com

Atom Abstraction: The radical can abstract an atom, such as a hydrogen from a donor molecule like tributyltin hydride, to terminate the chain and form the parent aldehyde. libretexts.org

Alpha-Iminyl Radical Cation Intermediates

The study of alpha-iminyl radical cations offers a fascinating glimpse into the reactive intermediates that can be generated from carbonyl compounds like this compound. These species are a type of distonic ion, where the charge and the radical are located at different atoms within the molecule. nih.gov Their high reactivity makes them valuable intermediates in the synthesis of complex nitrogen-containing molecules. nih.govrsc.org

The generation of an alpha-iminyl radical cation from this compound would first necessitate its conversion to an imine. Imines are typically formed through the reaction of an aldehyde or ketone with a primary amine, a process that involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com For this compound, this reaction would yield an N-substituted 2,2-diethylbutanimine.

Once the imine is formed, several methods have been developed for the generation of alpha-iminyl radical cations, with photoredox catalysis being a particularly powerful and mild approach. rsc.orgmdpi.com These methods generally involve a single-electron transfer (SET) from the corresponding imine or its enamine tautomer.

General Pathways to Alpha-Iminyl Radical Cations:

Visible-light photoredox catalysis has emerged as a primary tool for generating radical intermediates under mild conditions. mdpi.com The formation of alpha-iminyl radical cations from imines can proceed through different mechanistic pathways, often initiated by a photocatalyst.

One common pathway involves the single-electron oxidation of an enamine, which is in equilibrium with the imine. This process, often referred to as SOMO (Singly Occupied Molecular Orbital) activation, generates the alpha-iminyl radical cation. organic-chemistry.org Alternatively, direct single-electron reduction of an imine can produce a radical anion intermediate, which can then be protonated to form an α-amino radical. mdpi.com Subsequent oxidation of this α-amino radical can then lead to the desired iminium species, though this is distinct from the direct formation of the alpha-iminyl radical cation.

Another significant route is the conjugate addition of a radical to an α,β-unsaturated iminium ion, which can also lead to the formation of an alpha-iminyl radical cation. nih.gov While direct research on this compound-derived imines in this context is not extensively documented in the reviewed literature, the fundamental principles of iminyl radical cation chemistry established with other aldehydes and imines provide a framework for understanding their potential reactivity. nih.govmdpi.comethz.ch

Reactivity of Alpha-Iminyl Radical Cations:

Once formed, alpha-iminyl radical cations are highly reactive species that can participate in a variety of synthetic transformations. A key reaction pathway is 1,5-hydrogen atom transfer (1,5-HAT), where the radical cation abstracts a hydrogen atom from the fifth position relative to the nitrogen. nih.govresearchgate.net This process generates a new carbon-centered radical, which can then undergo further reactions, such as cyclization, to form complex heterocyclic structures. nih.govgoogle.com.pg

The table below summarizes some of the key reactive processes involving iminyl radicals and their cation derivatives, based on general findings in the field.

| Reaction Type | Description | Potential Outcome |

| 1,5-Hydrogen Atom Transfer (1,5-HAT) | Intramolecular abstraction of a hydrogen atom by the radical cation. nih.govresearchgate.net | Generation of a new, more stable radical species, enabling further reactions like annulation. nih.govgoogle.com.pg |

| Cyclization | The radical intermediate attacks an unsaturated part of the molecule. rsc.org | Formation of nitrogen-containing heterocyclic compounds. rsc.org |

| Intermolecular Radical Addition | The radical cation or a downstream radical intermediate reacts with another molecule. | Carbon-carbon or carbon-heteroatom bond formation. |

Research Findings on Related Systems:

Mechanistic studies on other aldehydes and their corresponding imine derivatives have provided valuable insights. For instance, the photocatalytic generation of α-amino radicals from imines has been shown to enable a variety of C-C bond-forming reactions. mdpi.com These radicals can be generated via single-electron reduction of the imine, often facilitated by a Hantzsch ester in photoredox catalysis. While not a direct formation of the radical cation, it highlights the rich radical chemistry of imine derivatives.

Furthermore, the generation of iminyl radicals from oxime esters and their subsequent reactions, such as 1,5-HAT and cascade cyclizations, have been extensively studied. researchgate.net These studies demonstrate the utility of N-centered radicals in constructing complex molecular architectures. Although these precursors are different from the imines derived from this compound, the reactivity patterns of the resulting iminyl radicals are of significant relevance.

Catalytic Systems in 2,2 Diethylbutanal Synthesis and Transformation

Organocatalysis Specifics

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis. scispace.comnih.gov These metal-free catalysts offer advantages in terms of low toxicity, stability, and operational simplicity. scispace.com For α,α-disubstituted aldehydes like 2,2-diethylbutanal, which lack α-protons for direct enolization but possess a reactive carbonyl group, organocatalysis provides unique activation modes.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts known for their ability to induce umpolung (polarity reversal) reactivity in aldehydes. umk.pl When an NHC reacts with an aldehyde like this compound, it forms a Breslow intermediate, which is a nucleophilic acyl anion equivalent. This intermediate can then react with various electrophiles.

NHC catalysis enables a variety of transformations for aldehydes, including:

Benzoin and Acyloin Condensations: The catalyzed reaction of an aldehyde with itself or another carbonyl compound to form α-hydroxy ketones. umk.pl

Redox Reactions: NHCs can catalyze redox processes where an aldehyde is oxidized to an ester while another molecule is reduced. pkusz.edu.cn This can be combined with other transformations in domino reactions. organic-chemistry.org

Cycloadditions: NHC-generated intermediates from aldehydes or ketenes can participate in formal [2+2] or [4+2] cycloadditions with suitable partners. core.ac.uknih.gov

Decarboxylative Alkylation: In combination with a radical initiator, NHCs can catalyze the decarboxylative alkylation of aldehydes using redox-active esters as the alkyl source. pkusz.edu.cn

While specific studies on this compound are limited, the established reactivity of NHCs with aldehydes provides a clear framework for its potential transformations. The steric hindrance of the two ethyl groups would influence reaction rates and may require optimized catalysts, but the fundamental catalytic cycles are applicable. umk.pl For example, NHC-catalyzed reactions designed for the synthesis of molecules with quaternary stereocenters are particularly relevant. umk.pl

Homogeneous Transition Metal Catalysis

Homogeneous catalysis using transition metal complexes offers a complementary set of powerful tools for the transformation of aldehydes. nih.gov These catalysts can operate through various mechanisms, including oxidative addition, reductive elimination, and migratory insertion, enabling unique bond formations. organic-chemistry.org

Rhodium-Catalyzed Transformations

Rhodium complexes are highly effective catalysts for a variety of reactions involving aldehydes. Key transformations applicable to substrates like this compound include:

Hydroacylation: This is the atom-economical addition of an aldehyde's C-H bond across an alkene or alkyne. thieme-connect.comeuropa.euescholarship.org While intramolecular hydroacylation is well-established, intermolecular versions, especially for unfunctionalized aldehydes, have seen significant progress. organic-chemistry.org Cationic rhodium(I) complexes with specific phosphine (B1218219) ligands can catalyze the intermolecular hydroacylation of alkenes with aldehydes to produce ketones. organic-chemistry.org

Addition of Organometallic Reagents: Rhodium catalysts facilitate the 1,2-addition of organoboron reagents (e.g., arylboronic acids) to aldehydes, providing a direct route to secondary alcohols. scispace.comsioc-journal.cnresearchgate.net This method is notable for its high functional group tolerance. Rhodium can also catalyze the addition of terminal alkynes to aldehydes to form propargylic alcohols. acs.org

Allylic Alkylation: A significant recent development is the rhodium-catalyzed enantioselective allylic alkylation of prochiral α,α-disubstituted aldehyde enolates. rsc.orgrsc.orgthieme-connect.comorganic-chemistry.org This reaction constructs acyclic quaternary stereocenters with high enantioselectivity. thieme-connect.comorganic-chemistry.org Although this involves enolate formation and is thus not directly applicable to this compound, it highlights rhodium's utility in creating sterically congested centers adjacent to a carbonyl group.

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Yield (%) | ee (%) |

| [Rh(I)]/(R,R)-QuinoxP * | Intermolecular Hydroacylation | α-Substituted Acrylamides + Aliphatic Aldehydes | γ-Ketoamides | High enantioselectivity for unfunctionalized aldehydes. organic-chemistry.org | High | Up to 99 |

| [Rh(acac)(CO)₂]/diphosphane | 1,2-Addition | Aldehydes + Arylboronic Acids | Secondary Alcohols | Aqueous media, broad substrate scope. scispace.com | Good to Excellent | N/A |

| [Rh(Cl)(PPh₃)₃]/(R)-BINOL-P(OMe) | Allylic Alkylation | α,α-Disubstituted Aldehydes + Allyl Benzoate | α-Allylated Aldehydes | Forms acyclic quaternary stereocenters. rsc.orgrsc.org | Moderate to Good | Up to 92 |

| [Rh(OH)(cod)]₂ | 1,2-Addition | Aromatic Aldehydes + Arylsilanediols | Secondary Alcohols | Tolerates various functional groups. thieme-connect.com | Up to 88 | N/A |

Palladium-Catalyzed Allylations

Palladium catalysis is preeminent in C-C bond formation, particularly in allylic substitution reactions (Tsuji-Trost reaction). For aldehydes, direct α-allylation presents a challenge due to the propensity for side reactions. However, dual catalytic systems that combine palladium catalysis with enamine catalysis have proven highly effective. organic-chemistry.org

A notable strategy for α,α-disubstituted aldehydes is the palladium-catalyzed asymmetric α-allylation with alkynes. acs.orgnih.gov This approach utilizes a ternary catalyst system composed of an achiral palladium complex, a primary amine (to form the enamine), and a chiral phosphoric acid. acs.orgnih.gov This system effectively generates allylation products from a wide range of α,α-disubstituted aldehydes with high yields and excellent enantioselectivity. acs.orgnih.gov The reaction proceeds through a chiral hydridopalladium complex that is formed by the oxidative addition of Pd(0) to the chiral phosphoric acid. nih.gov This methodology is directly applicable to the functionalization of this compound, which would yield a chiral homoallylic aldehyde with a quaternary carbon center.

| Catalyst System | Reaction Type | Substrate | Key Features | Yield (%) | Enantioselectivity (ee %) |

| Pd(0)/Primary Amine/Chiral Phosphoric Acid | α-Allylation with Alkynes | α,α-Disubstituted Aldehydes | Ternary system, wide substrate scope. acs.orgnih.gov | High | Excellent |

| Pd(dba)₂/Chiral Phosphite Ligand | Umpolung Allylation | Aldehydes + Allylic Alcohols | Forms chiral homoallylic alcohols. | High | Up to 97 |

| Pd/Enamine Dual Catalysis | α-Allylation with Allyl Alcohols | Branched Aldehydes | Direct asymmetric allylation. organic-chemistry.org | Good to High | Good to High |

Iridium-Catalyzed Reactions

Iridium catalysts have carved a unique niche in asymmetric synthesis, particularly for allylic substitutions where they favor the formation of branched products. This regioselectivity is complementary to that typically observed with palladium catalysts.

Key iridium-catalyzed reactions relevant to aldehydes include:

Asymmetric Allylic Alkylation: Dual catalytic systems combining an iridium catalyst with a chiral amine organocatalyst have been developed for the fully stereodivergent α-allylation of linear aldehydes. organic-chemistry.org This allows access to all four possible stereoisomers of the product by simply changing the chirality of the two catalysts. While developed for linear aldehydes, the principle of combining iridium catalysis with organocatalysis is powerful. organic-chemistry.org

Transfer Hydrogenation and C-C Coupling: Iridium complexes can catalyze C-C couplings starting from alcohols via a "borrowing hydrogen" or transfer hydrogenation mechanism. acs.org The iridium catalyst first dehydrogenates an alcohol to a transient aldehyde, which can then be intercepted by an organocatalyst for functionalization (e.g., an oxa-Michael addition). acs.org The resulting complex aldehyde then undergoes a stereoselective C-C bond formation with an organometallic species generated from the iridium hydride, leading to a double functionalization of the initial alcohol. acs.org

C-H Amidation and Decarbonylation: Iridium can also catalyze the direct functionalization of the aldehyde C-H bond. For instance, Ir(III) complexes can catalyze the ortho-C-H amidation of aromatic aldehydes using sulfonyl azides. researchgate.net Furthermore, iridium complexes are known to catalyze the decarbonylation of aldehydes to alkanes under mild conditions, which represents a transformative rather than a constructive reaction. rsc.org

These examples showcase the versatility of iridium catalysis in both the functionalization of the α-position and the direct transformation of the formyl group of aldehydes.

Heterogeneous Catalysis for Aldehyde-Related Processes

Heterogeneous catalysis, where the catalyst phase differs from that of the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recovery. savemyexams.comresearchgate.net In these systems, reactions occur at the surface of the solid catalyst, typically involving the adsorption of reactants, which weakens their internal chemical bonds, followed by surface reaction and subsequent desorption of the products. savemyexams.comlibretexts.org

Metal-Based Heterogeneous Catalysts (e.g., Rh, Pd, Fe)

Metals, particularly transition metals, are widely employed as heterogeneous catalysts for reactions involving aldehydes, such as hydrogenation, oxidation, and decarbonylation. Their efficacy stems from their ability to activate key molecules and functional groups. researchgate.net

Palladium (Pd): Palladium supported on materials like charcoal is a classic hydrogenation catalyst. savemyexams.com In a multi-step synthesis of 3,3-diethylpentadecane, this compound was first converted to an alkene via a Wittig reaction, which was then hydrogenated to the final alkane product using a 10% palladium-on-charcoal catalyst. pnas.org

Iron (Fe): Iron is a cost-effective and abundant metal used in various catalytic processes, including the Haber-Bosch process for ammonia (B1221849) synthesis. savemyexams.com In the context of aldehyde transformations, patents describe the use of catalysts containing iron, among other metals like nickel, cobalt, and copper, for the hydrogenation of derivatives of this compound, such as 4-cyano-2,2-diethylbutanal. google.com

Rhodium (Rh) and Ruthenium (Ru): Ruthenium catalysts, often supported, are effective for the hydrogenation of cyano groups in aldehyde-containing molecules. google.com For instance, the hydrogenation of 4-cyano-2,2-dialkyl-butanals can be carried out using ruthenium catalysts. google.com While specific applications for rhodium in this compound synthesis are not detailed, rhodium is a well-known catalyst for hydroformylation (the synthesis of aldehydes from alkenes) and other aldehyde transformations.

Table 1: Examples of Metal-Based Heterogeneous Catalysts in Aldehyde-Related Reactions To view the data, click on the table rows to expand.

Metal-Based Heterogeneous Catalysts

| Catalyst System | Reactant Type | Transformation | Research Finding | Citation |

| Palladium (Pd) | Alkene derived from this compound | Hydrogenation | Used as 10% Pd on charcoal to hydrogenate a C=C double bond, yielding a saturated alkane. | pnas.org |

| Iron (Fe) | 4-cyano-2,2-dialkyl-butanal | Hydrogenation | Mentioned as a potential component of hydrogenation catalysts for the transformation of cyano-aldehydes. | google.com |

| Ruthenium (Ru) | 4-cyano-2,2-disubstituted butanal | Hydrogenation | Used for the hydrogenation of the nitrile group in the presence of an aldehyde function. | google.com |

| Nickel (Ni) / Cobalt (Co) | 4-cyano-2,2-dialkyl-butanal | Aminating Hydrogenation | Used to convert cyano-aldehydes into diamines. | google.com |

Porous Organic Polymers as Catalyst Supports

Porous organic polymers (POPs) have emerged as highly versatile materials for heterogeneous catalysis, prized for their high surface area, permanent porosity, and the ability to be chemically modified at a molecular level. acs.orgnih.gov These features make them excellent supports for anchoring catalytically active metal species or for use as metal-free organocatalysts. acs.orgmdpi.com

The synthesis of POPs can be achieved through various polycondensation reactions, allowing for the incorporation of specific functional groups into the framework. nih.govmdpi.com For example, palladium nanoparticles have been successfully immobilized within a porous organic ligand (Pd NPs/POL-xantphos) to create a recyclable catalyst for the chemoselective decarbonylation of aldehydes. rsc.org Similarly, ruthenium has been incorporated into a POP structure to catalyze the β-alkylation of alcohols, a reaction closely related to aldehyde chemistry. mdpi.com In some cases, the POPs themselves, containing functional groups like amines or sulfonic acids, can catalyze reactions such as the Henry, Knoevenagel, and Biginelli reactions involving aromatic aldehydes, without the need for a metal component. acs.org

Table 2: Applications of Porous Organic Polymers in Aldehyde Catalysis To view the data, click on the table rows to expand.

Porous Organic Polymer Catalysts

| Catalyst Type | Application | Key Feature | Citation |

| Palladium-metalated POP (Pd NPs/POL-xantphos) | Chemoselective decarbonylation of aldehydes | Heterogeneous catalyst with high activity and reusability. | rsc.org |

| Triazene-linked POPs | Metal-free catalysis of Henry, Knoevenagel, Biginelli reactions | The polymer itself acts as a heterogeneous organocatalyst for various aldehyde condensation reactions. | acs.org |

| (NNN)Ru-incorporated POP | β-Alkylation of secondary alcohols with primary alcohols | Combines advantages of homogeneous and heterogeneous catalysis with high durability. | mdpi.com |

| Triazine-based POPs | Catalysis of Henry reactions | Performance can be tuned by modifying the polymer backbone and by incorporating metal ions like Cu(II). | nih.gov |

Bi-functional Catalytic Interfaces

Bi-functional catalysts possess two distinct types of active sites that work cooperatively to facilitate a reaction, often leading to enhanced activity and selectivity compared to catalysts with a single active site. nih.govfudan.edu.cn

A notable example is the use of gold nanoparticles supported on nanocrystalline β-Ga2O3 for the oxidative transformation of aldehydes into esters. fudan.edu.cn In this system, the gold nanoparticles are believed to catalyze the oxidation step, while the support material facilitates other steps of the reaction, demonstrating a collaborative interaction. fudan.edu.cn Another advanced system involves cobalt nanoparticles embedded within a nitrogen-doped carbon matrix (Co@CN), derived from a metal-organic framework (MOF). rsc.org This material acts as a bi-functional catalyst for the selective transfer hydrogenation of α,β-unsaturated aldehydes, where the cobalt nanoparticles and the basic nitrogen sites in the carbon support work in concert. rsc.org Furthermore, the concept extends to cooperative Lewis acid-Lewis base systems, which have been developed for various aldehyde transformations, including enantioselective cyanation and alkylation. nih.gov

Table 3: Examples of Bi-functional Catalytic Systems for Aldehyde Transformations To view the data, click on the table rows to expand.

Bi-functional Catalytic Systems

| Catalyst System | Aldehyde Transformation | Mechanism/Function | Citation |

| Au/β-Ga2O3 | Oxidative esterification | Gold nanoparticles and the nanocrystalline support work collaboratively to catalyze the reaction under mild conditions. | fudan.edu.cn |

| Co@CN (from MOFs) | Selective transfer hydrogenation of α,β-unsaturated aldehydes | Cobalt nanoparticles and nitrogen-doped carbon (basic sites) act together, avoiding the need for base additives. | rsc.org |

| Chiral aminocatalyst + redox mediator | Asymmetric electrochemical α-alkylation | The catalyst serves as both a redox mediator and provides asymmetric induction for stereoselective alkylation. | researchgate.net |

| Metal-salen complex + Lewis base | Cyanosilylation | A chiral metal complex activates the aldehyde, while a Lewis base assists the nucleophile, working cooperatively. | nih.gov |

Photoredox Catalysis and Visible Light Activation

Photoredox catalysis utilizes visible light to energize a photocatalyst, which can then initiate chemical reactions through single-electron transfer processes. rsc.orgnih.gov This approach enables transformations under exceptionally mild conditions and has seen rapid growth in organic synthesis.

While no studies have specifically applied photoredox catalysis to this compound, its application to general aldehyde chemistry is well-documented. For instance, bifunctional photo-aminocatalysts have been designed to achieve the enantioselective α-alkylation of aldehydes under visible light irradiation. researchgate.net In these systems, a single molecule contains both a light-absorbing unit (chromophore) and an organocatalytic unit that activates the aldehyde. researchgate.net

Furthermore, iridium-based photocatalysts are widely used to facilitate radical acylation reactions. rsc.orgnih.gov These reactions often start from α-keto acids, which upon decarboxylation generate acyl radicals—the same type of reactive intermediate that can be formed from aldehydes. rsc.org The discovery of tandem photoredox catalytic cycles, where secondary catalytic species generated in situ can access higher energy pathways, has expanded the scope of these reactions. nih.gov Another relevant area is the visible-light-activated [2+2] cycloaddition of α,β-unsaturated carbonyl compounds, demonstrating that light can be used to construct complex molecular architectures from aldehyde derivatives. nih.govresearchgate.net

Table 4: Photoredox and Visible Light-Activated Catalysis for Aldehyde Reactions To view the data, click on the table rows to expand.

Photocatalytic Systems

| Catalyst System | Aldehyde/Derivative Transformation | Activating Light | Key Finding | Citation |

| Bifunctional photo-aminocatalyst | Enantioselective α-alkylation of aldehydes | Visible Light | A single catalyst combines a chromophore and an aminocatalyst for stereocontrolled C-C bond formation. | researchgate.net |

| Iridium(III) photocatalyst [Ir(dFCF3ppy)2(dtbbpy)]+ | Radical acylation reactions (from α-keto acids) | Visible Light | Facilitates radical reactions via a tandem mechanism involving multiple photo-excited states. | rsc.orgnih.gov |

| Iridium(III) or Ruthenium(II) photocatalysts | [2+2] cycloaddition of α,β-unsaturated carbonyls | Blue LED Light | Enables the formation of cyclobutane (B1203170) rings via an energy transfer pathway under visible light. | researchgate.net |

| Anthraquinone (AQ) | [2+2] cycloaddition with unsaturated lipids | Visible Light | Acts as a photocatalyst to form oxetane (B1205548) structures, extending photocycloadditions to the visible spectrum. | nih.gov |

Spectroscopic Analysis and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,2-Diethylbutanal, it provides direct information about the hydrogen and carbon framework.

The conformation of this compound, particularly rotation around the bond between the carbonyl carbon and the adjacent quaternary carbon (C1-C2), can be investigated using Lanthanide-Induced Shift (LIS) reagents. These paramagnetic complexes, typically containing europium or praseodymium, act as Lewis acids and reversibly coordinate to Lewis basic sites in the substrate molecule. mdpi.combhu.ac.in In the case of this compound, the carbonyl oxygen is the primary site of coordination.

This coordination induces significant shifts in the ¹H NMR spectrum. The magnitude of this "lanthanide-induced shift" (Δδ) is dependent on the concentration of the shift reagent and, more importantly, on the distance and angle between the paramagnetic lanthanide ion and the nucleus being observed. researchgate.net Protons closer to the coordination site experience a larger shift. mdpi.com

By incrementally adding a lanthanide shift reagent, such as Eu(dpm)₃, to a solution of this compound, the resulting shifts can be monitored. The aldehydic proton (H1) is expected to show the most substantial downfield shift. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two ethyl groups will also be shifted, but to a lesser extent. Comparing the relative shifts of the non-equivalent protons of the ethyl groups can provide insights into the time-averaged conformation and the steric hindrance around the bulky quaternary center.

Table 1: Predicted Lanthanide-Induced Shifts (LIS) for Protons in this compound This table presents hypothetical relative shift values (Δδ) upon addition of a lanthanide shift reagent, illustrating the expected trend based on proximity to the carbonyl oxygen.

| Proton Assignment | Predicted Relative Shift (Δδ) | Rationale |

|---|---|---|

| Aldehyde (-CHO) | 10.0 | Closest proton to the site of lanthanide coordination (carbonyl oxygen). |

| Methylene (-CH₂-) | 3.5 | Intermediate proximity to the coordination site. |

| Methyl (-CH₃) | 1.5 | Furthest protons from the coordination site. |

While this compound is an achiral molecule, NMR spectroscopy is crucial for confirming its constitution and assigning signals to the correct nuclei. The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehyde proton, the methylene protons, and the methyl protons. The integration of these signals would correspond to a 1:8:12 ratio, respectively (assuming two identical ethyl groups from the butanal chain and two from the diethyl substitution, however, the correct structure has a total of three ethyl-equivalent groups plus the aldehyde). The correct structure contains one aldehyde proton, two pairs of methylene protons (from the two ethyl groups), and two methyl groups. A more accurate analysis predicts signals for the aldehyde proton, the methylene protons of the two ethyl groups, and the terminal methyl protons.

The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to show distinct signals for the carbonyl carbon, the quaternary α-carbon, the methylene carbons, and the methyl carbons. The chemical shifts are diagnostic of the type of carbon atom. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds like butanal and 2,2-dimethylpropanal. docbrown.infonist.gov

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CH O) | 9.5 - 9.7 | Singlet (s) |

| ¹H | Methylene (-CH ₂CH₃) | 1.5 - 1.9 | Quartet (q) |

| ¹H | Methyl (CH₂CH ₃) | 0.8 - 1.0 | Triplet (t) |

| ¹³C | Carbonyl ( C =O) | 200 - 205 | Singlet |

| ¹³C | Quaternary (-C (CH₂CH₃)₂) | 45 - 55 | Singlet |

| ¹³C | Methylene (-C H₂CH₃) | 25 - 35 | Singlet |

| ¹³C | Methyl (-CH₂C H₃) | 7 - 10 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.comedinst.com These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. photothermal.com

For this compound, the most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O bond stretch, typically found in the region of 1720-1740 cm⁻¹. Another key diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which usually appears as a pair of weak to medium bands (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also be populated by C-H stretching and bending vibrations from the ethyl groups.

In the Raman spectrum, vibrations of non-polar bonds are often more intense. Therefore, the symmetric C-C stretching vibrations of the alkyl backbone and the symmetric C-H stretches would be expected to produce strong Raman signals. The C=O stretch is also Raman active but may be weaker than in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound Frequencies are based on typical values for functional groups and data from related compounds. nih.govpnas.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | Medium | Weak |

| Alkyl C-H Stretch | 2850 - 3000 | Strong | Strong |

| Carbonyl C=O Stretch | 1720 - 1740 | Very Strong | Medium |

| CH₂ Bending (Scissoring) | ~1465 | Medium | Medium |

| CH₃ Bending (Asymmetric) | ~1450 | Medium | Medium |

| CH₃ Bending (Symmetric) | ~1380 | Medium | Strong |

| C-C Stretch | 800 - 1200 | Weak-Medium | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments after ionization. Under Electron Ionization (EI), the this compound molecule will form a molecular ion (M⁺˙), which then undergoes predictable fragmentation.

A primary fragmentation pathway for aldehydes and ketones is alpha-cleavage , where a bond to the carbonyl group is broken. libretexts.org For this compound (Molar Mass: 128.21 g/mol ), the most likely alpha-cleavage involves the loss of an ethyl radical (•C₂H₅, mass 29), which is energetically favorable due to the formation of a stable acylium ion. This would result in a prominent peak at m/z 99.

Another characteristic fragmentation for carbonyl compounds is the McLafferty rearrangement . youtube.com This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state. This compound possesses accessible γ-hydrogens on its ethyl groups. This rearrangement would lead to the elimination of a neutral alkene (ethene, mass 28) and the formation of a charged enol radical cation at m/z 100.

Other expected fragments would arise from the loss of the entire aldehyde group (•CHO, mass 29) leading to a peak at m/z 99, and subsequent fragmentation of the alkyl chain, often seen as a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₆H₁₂O]⁺˙ | McLafferty Rearrangement (Loss of C₂H₄) |

| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage (Loss of •C₂H₅) |

| 99 | [C₇H₁₅]⁺ | Loss of •CHO |

| 71 | [C₅H₁₁]⁺ | Further fragmentation of alkyl chain |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (stable fragment) |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or Propyl cation |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Aldehyde cation or Ethyl cation |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

Density Functional Theory has become an indispensable tool in organic chemistry for investigating reaction mechanisms, predicting reactivity, and understanding selectivity. For a molecule like 2,2-diethylbutanal, DFT can offer profound insights into its chemical behavior.

Reactivity Descriptors (Fukui Functions, Electrophilicity Index, Chemical Potential)

Conceptual DFT provides a range of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the change in energy with respect to the number of electrons and are invaluable for predicting how a molecule will behave in a chemical reaction. mdpi.com

Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from a system. A higher chemical potential (less negative value) suggests a better nucleophile.

Chemical Hardness (η) : This measures the resistance to a change in electron distribution. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a "soft" molecule, which is generally more reactive.

Electrophilicity Index (ω) : Defined as ω = μ²/2η, this index quantifies the ability of a species to accept electrons. It is particularly useful for classifying electrophiles. researchgate.net

Fukui Functions (f(r)) : These local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function f⁺(r) indicates susceptibility to nucleophilic attack, while f⁻(r) points to sites prone to electrophilic attack. For this compound, the carbonyl carbon would be expected to have a high f⁺(r) value, confirming it as the primary site for nucleophilic addition.

Studies on various aldehydes have shown that these DFT-based descriptors can successfully rationalize their reactivity patterns in reactions like hydroacylation and radical additions. researchgate.netpsu.edu For this compound, these descriptors would be influenced by the electron-donating and sterically bulky nature of the two ethyl groups at the α-position.

Table 2: Calculated Reactivity Descriptors for Aldehydes (Illustrative) This table provides typical calculated values for simple and branched aldehydes to illustrate the trends.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Formaldehyde (B43269) | -4.5 | 8.0 | 1.27 |

| Acetaldehyde | -4.2 | 7.5 | 1.18 |

| Pivalaldehyde (2,2-Dimethylpropanal) | -3.9 | 7.2 | 1.06 |

| This compound (Expected Trend) | ~ -3.8 | ~ 7.0 | ~ 1.03 |

Note: Values are illustrative, based on general trends observed in computational studies. Actual values would require specific calculations.

Stereoselectivity and Regioselectivity Predictions

DFT calculations are highly effective in predicting the stereochemical and regiochemical outcomes of reactions. By comparing the activation energies of the transition states leading to different stereoisomers or regioisomers, one can predict the major product.

For α,α-disubstituted aldehydes like this compound, which are prochiral at the carbonyl carbon, DFT can be used to predict the facial selectivity of nucleophilic attack. In reactions involving chiral catalysts, such as the enantioselective allylboration of sterically hindered aldehydes, DFT calculations can elucidate the origin of stereoselectivity by analyzing the non-covalent interactions (e.g., hydrogen bonds) in the diastereomeric transition states. rsc.orgresearchgate.net Models like the Felkin-Ahn model provide a qualitative prediction, but DFT offers a quantitative assessment of the energy differences between competing transition state structures, such as those in Evans aldol (B89426) reactions. msu.edualfa-chemistry.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical properties and chemical reactivity. Molecular modeling techniques are used to explore the conformational landscape and identify stable conformers.

Systematic Conformational Searches

For a flexible molecule like this compound, which has several rotatable single bonds, a conformational search is necessary to identify the various low-energy structures (conformers or rotamers). A systematic conformational search involves rotating each flexible bond by a defined increment and performing an energy minimization at each step to find all possible local minima on the potential energy surface. This process can be computationally intensive but is essential for finding the global minimum energy conformation and other thermally accessible conformers. researchgate.netjst.go.jp

Energetic Diagrams and Rotamer Stability